molecular formula C14H15NO3 B1660313 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal CAS No. 74510-19-3

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal

Cat. No.: B1660313
CAS No.: 74510-19-3
M. Wt: 245.27 g/mol
InChI Key: AGIYKNXRSZKPGG-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal is a chemical compound with the molecular formula C14H15NO3 It is characterized by the presence of a phthalimide group attached to a hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal typically involves the reaction of phthalic anhydride with hexanal in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the phthalimide ring. The process can be summarized as follows:

    Reactants: Phthalic anhydride and hexanal.

    Catalyst: Acidic or basic catalyst, depending on the specific reaction pathway.

    Conditions: Heating the mixture to a temperature range of 100-150°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phthalimide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid.

    Reduction: Formation of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanol.

    Substitution: Formation of various substituted phthalimide derivatives.

Scientific Research Applications

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-dioxoisoindol-2-yl)hexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    Lenalidomide: Contains a phthalimide group and is used as a therapeutic agent.

    Thalidomide: Another phthalimide-containing compound with known biological activity.

Uniqueness

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal is unique due to its specific aldehyde functional group, which allows it to undergo distinct chemical reactions compared to its analogs

Properties

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIYKNXRSZKPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503346
Record name 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74510-19-3
Record name 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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